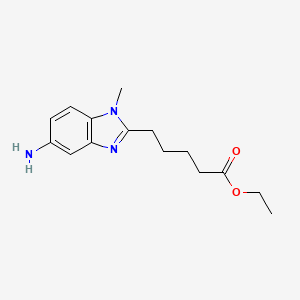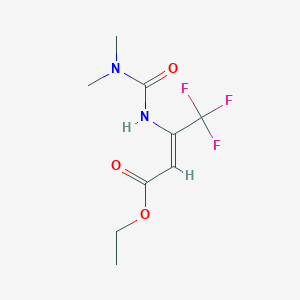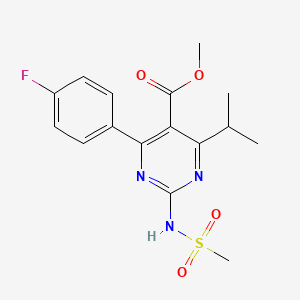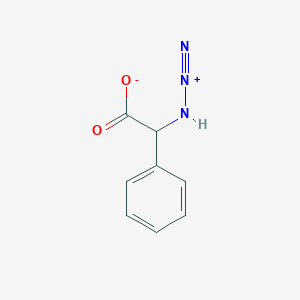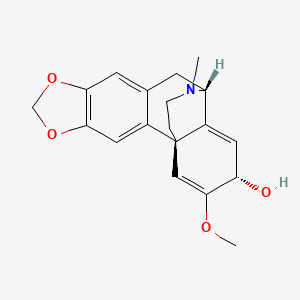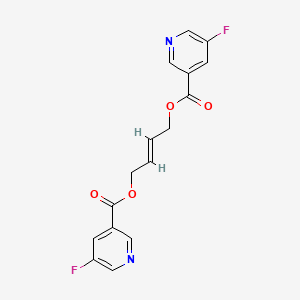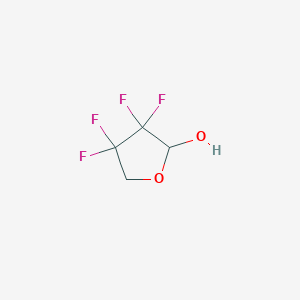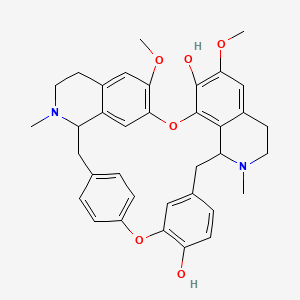
N-Benzoyl-D-arginine-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-D-arginine-4-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes such as trypsin, amidase, and elastase . The compound releases a chromophore, p-nitroaniline, upon hydrolysis, which can be detected by colorimetric analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-D-arginine-4-nitroanilide can be synthesized through the reaction of N-benzoyl-D-arginine with 4-nitroaniline under specific conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of N-benzoyl-D-arginine and the amino group of 4-nitroaniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-D-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers such as phosphate or Tris-HCl to maintain the desired pH .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected by its yellow color in colorimetric assays .
Scientific Research Applications
N-Benzoyl-D-arginine-4-nitroanilide is widely used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes such as trypsin and elastase.
Biochemical Studies: The compound is used to study enzyme kinetics and inhibition mechanisms.
Medical Research: It is employed in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of N-Benzoyl-D-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the amide bond between the arginine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected by its yellow color . The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-DL-arginine-4-nitroanilide
- N-Benzoyl-L-arginine-4-nitroanilide
- N-Benzoyl-DL-arginine p-nitroanilide hydrochloride
Uniqueness
N-Benzoyl-D-arginine-4-nitroanilide is unique due to its specific configuration (D-arginine) and its use as a chromogenic substrate for detecting proteolytic enzyme activity. Its ability to release a detectable chromophore upon hydrolysis makes it particularly valuable in biochemical assays .
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |
InChI Key |
RKDYKIHMFYAPMZ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)

